Methyl 3-acetylpicolinate
Description
Methyl 3-acetylpicolinate is a methyl ester derivative of picolinic acid featuring an acetyl group at the 3-position of the pyridine ring. Such compounds are typically used as intermediates in pharmaceuticals, agrochemicals, or specialty chemicals due to their reactivity and functional versatility .
Properties
CAS No. |
174681-87-9 |
|---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
methyl 3-acetylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-6(11)7-4-3-5-10-8(7)9(12)13-2/h3-5H,1-2H3 |
InChI Key |
ODTDOJIDRHNYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Methyl Picolinate Derivatives
Key Findings from Comparative Analysis:
Substituent Effects on Reactivity and Applications Electron-Withdrawing Groups (e.g., Cl, formyl): Chloro and formyl substituents enhance electrophilic reactivity, making these compounds suitable for cross-coupling reactions or as intermediates in drug synthesis. For example, Methyl 6-amino-3-chloropicolinate’s chloro group may facilitate nucleophilic substitution in pharmaceutical pathways . Electron-Donating Groups (e.g., amino, methoxy): Amino groups improve solubility in polar solvents and enable hydrogen bonding, critical for biological activity. Methyl 3-(diMethoxyMethyl)picolinate’s methoxy groups likely increase metabolic stability .
Physical and Chemical Properties Molecular Weight and Lipophilicity: Larger substituents (e.g., diMethoxyMethyl) increase molecular weight and lipophilicity, impacting bioavailability. Methyl 3-formylpicolinate’s lower molecular weight (165.15) suggests higher volatility compared to phenyl-substituted analogs . Purity and Stability: Methyl 6-amino-3-chloropicolinate is noted for ≥99% purity, emphasizing its reliability in pharmaceutical synthesis. Storage conditions (cool, dry) are critical for maintaining stability in hygroscopic compounds .
Synthetic Utility Methyl 3-formylpicolinate’s formyl group serves as a reactive site for condensation or reduction reactions, enabling diverse derivatization . Chlorinated derivatives (e.g., Methyl 4-amino-3,6-dichloropicolinate) are valuable in agrochemicals due to their herbicidal or insecticidal activity .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Methyl 3-acetylpicolinate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves esterification of 3-acetylpicolinic acid using methanol under acid catalysis. Purity validation requires chromatographic techniques (e.g., HPLC) and spectroscopic characterization (¹H/¹³C NMR, IR). For reproducibility, experimental sections must detail reagent ratios, reaction times, and purification steps (e.g., recrystallization solvents) . Quantify yields and report melting points or retention factors for cross-validation .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers distinguish it from analogs?
- Methodological Answer : Key techniques include:
- ¹H NMR : Look for ester methyl group signals (~3.8–4.0 ppm) and acetyl protons (~2.5 ppm).
- IR : Confirm ester carbonyl (~1740 cm⁻¹) and acetyl ketone (~1680 cm⁻¹) stretches.
- Mass Spectrometry : Molecular ion peak at m/z 207 (C₉H₉NO₃) and fragmentation patterns (e.g., loss of COOCH₃). Compare with structurally similar compounds like Methyl 6-acetyl-3-methyl-4-phenylpicolinate (CAS 64034-97-5) to identify substituent-specific shifts .
Q. How should stability studies of this compound be designed under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing:
- Prepare buffered solutions (pH 1–9) and incubate at 25°C, 40°C, and 60°C.
- Monitor degradation via HPLC at fixed intervals (0, 7, 14 days).
- Apply Arrhenius kinetics to extrapolate shelf-life. Include negative controls (e.g., inert atmosphere) to isolate oxidative vs. hydrolytic degradation pathways .
Advanced Research Questions
Q. How can computational modeling predict reaction intermediates in the synthesis of this compound, and what software tools are validated for this purpose?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) model reaction pathways. Optimize geometries of intermediates (e.g., protonated carbonyl during esterification) and calculate activation energies. Validate predictions by trapping intermediates (e.g., low-temperature NMR) or isotopic labeling .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Systematic reviews (per Cochrane guidelines) should assess:
- Experimental Variables : Cell line specificity, assay protocols (e.g., MTT vs. resazurin), and compound solubility.
- Data Normalization : Control for batch-to-batch purity variations using orthogonal characterization (e.g., elemental analysis).
- Meta-Analysis : Pool IC₅₀ values from independent studies, applying random-effects models to account for heterogeneity .
Q. How can researchers design a mixed-methodology study to explore both the synthetic scalability and mechanistic pathways of this compound?
- Methodological Answer :
- Quantitative : Optimize reaction conditions via Design of Experiments (DoE) to maximize yield and minimize side products.
- Qualitative : Use in-situ FTIR or Raman spectroscopy to track intermediate formation.
- Integration : Cross-correlate DoE results with spectroscopic data to propose a unified reaction mechanism. Publish detailed supplemental materials for reproducibility .
Data Presentation & Reproducibility Guidelines
- Tables : Include spectral data (δ/ppm, coupling constants) and kinetic parameters (k, t₁/₂). Avoid redundant figures; prioritize clarity .
- Supporting Information : Archive raw NMR/FID files, chromatograms, and computational input files in open-access repositories .
- Ethics : Disclose conflicts of interest and funding sources. Cite primary literature over reviews .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
